molecular formula C15H14O2 B2498678 2-Phenylchroman-5-ol CAS No. 92215-50-4

2-Phenylchroman-5-ol

Cat. No.: B2498678
CAS No.: 92215-50-4
M. Wt: 226.275
InChI Key: KVKUDNUFYUSNOB-UHFFFAOYSA-N
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Description

2-Phenylchroman-5-ol is a chemical compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound features a chroman ring system with a phenyl group attached at the second position and a hydroxyl group at the fifth position. Flavonoids, including this compound, are widely studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylchroman-5-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2’-hydroxyacetophenone with benzaldehyde derivatives under basic conditions. This reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate. The reaction proceeds through an aldol condensation followed by cyclization to form the chroman ring system.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and solvent choice, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylchroman-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the fifth position can be oxidized to form a ketone or quinone derivative.

    Reduction: The chroman ring can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products:

    Oxidation: Formation of 2-phenylchroman-5-one or quinone derivatives.

    Reduction: Formation of dihydro-2-phenylchroman-5-ol.

    Substitution: Introduction of various functional groups on the phenyl ring, such as alkyl, acyl, or halogen groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.

    Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.

    Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in modulating signaling pathways involved in inflammation and cancer progression.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The biological effects of 2-Phenylchroman-5-ol are primarily attributed to its ability to interact with various molecular targets and pathways:

    Antioxidant Activity: It can scavenge free radicals and upregulate the expression of antioxidant enzymes, thereby reducing oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation through the downregulation of oncogenic pathways.

Comparison with Similar Compounds

2-Phenylchroman-5-ol can be compared with other flavonoids such as:

    2-Phenylchroman-4-one (Flavanone): Similar structure but lacks the hydroxyl group at the fifth position. It has different biological activities and chemical reactivity.

    2-Phenylchroman-3-ol (Flavan-3-ol): Contains a hydroxyl group at the third position instead of the fifth. Known for its strong antioxidant properties.

    2-Phenylchroman-4-ol: Similar structure but with the hydroxyl group at the fourth position. It exhibits different reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-phenyl-3,4-dihydro-2H-chromen-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-13-7-4-8-15-12(13)9-10-14(17-15)11-5-2-1-3-6-11/h1-8,14,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKUDNUFYUSNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OC1C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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